molecular formula C21H43BrN3O2 B3429700 CID 11532466 CAS No. 762245-84-1

CID 11532466

Katalognummer B3429700
CAS-Nummer: 762245-84-1
Molekulargewicht: 449.5 g/mol
InChI-Schlüssel: NEQWUIVYFXHUMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 11532466, also known as (4-(3-(4-chlorophenyl)-1-(pyridin-3-yl)-1H-pyrazol-4-yl)pyridin-2-yl)methanol, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized using a specific method, and its mechanism of action has been investigated to determine its biochemical and physiological effects. In

Wirkmechanismus

The mechanism of action of CID 11532466 is not fully understood, but it is believed to act by inhibiting specific enzymes that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth of cancer cells, and may also be responsible for the compound's effects on other diseases.
Biochemical and Physiological Effects:
CID 11532466 has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects, and may also have neuroprotective properties. Further research is needed to fully understand the range of effects of CID 11532466.

Vorteile Und Einschränkungen Für Laborexperimente

CID 11532466 has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize, and can be produced in high yields with high purity. Additionally, CID 11532466 has been shown to be effective in a range of experiments, making it a versatile tool for scientific research.
However, there are also limitations to the use of CID 11532466 in lab experiments. This compound may not be effective in all types of cancer cells, and its effects may vary depending on the specific cell lines used. Additionally, further research is needed to determine the optimal dosage and administration of CID 11532466 for different applications.

Zukünftige Richtungen

There are a number of future directions for research on CID 11532466. One area of focus is on identifying the specific enzymes that are targeted by this compound, in order to better understand its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of CID 11532466 for different applications.
Another area of research is on the potential use of CID 11532466 in combination with other drugs or therapies. This compound may have synergistic effects when used in combination with other anti-cancer drugs, and may also be effective in combination with other treatments for other diseases.
Finally, there is a need for further investigation into the potential side effects of CID 11532466, particularly in long-term use. This information will be important for determining the safety and efficacy of this compound for use in clinical trials and eventual use in humans.
Conclusion:
CID 11532466 is a promising compound for scientific research, with potential applications in cancer research and other areas of medicine. Further research is needed to fully understand its mechanism of action, optimal dosage and administration, and potential side effects. With continued investigation, CID 11532466 may prove to be a valuable tool for treating a range of diseases.

Wissenschaftliche Forschungsanwendungen

CID 11532466 has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, and has also been found to be effective in reducing tumor growth in animal models. Additionally, CID 11532466 has been investigated for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

InChI

InChI=1S/C21H42N3O2.BrH/c1-8-24(9-2,10-3)15-13-11-12-14-19(25)22-18-16-20(4,5)23(26)21(6,7)17-18;/h18H,8-17H2,1-7H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQWUIVYFXHUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide

CAS RN

762245-84-1
Record name 762245-84-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CID 11532466
Reactant of Route 2
Reactant of Route 2
CID 11532466
Reactant of Route 3
Reactant of Route 3
CID 11532466
Reactant of Route 4
Reactant of Route 4
CID 11532466
Reactant of Route 5
Reactant of Route 5
CID 11532466
Reactant of Route 6
CID 11532466

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.